molecular formula C11H20N2O3 B13895856 tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate

tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate

Cat. No.: B13895856
M. Wt: 228.29 g/mol
InChI Key: AMAPJMDITRSEMN-MRVPVSSYSA-N
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Description

tert-Butyl N-[(3R)-7-oxoazepan-3-yl]carbamate is a chiral organic compound characterized by a seven-membered azepanone ring bearing a tert-butoxycarbonyl (Boc) protecting group. With the CAS number 2940859-48-1 , this chemical serves as a versatile synthetic intermediate or building block in medicinal chemistry and drug discovery research. The molecule features a stereocenter with (R)-configuration, which is critical for creating enantiomerically pure compounds, and incorporates both a carbamate protecting group and a ketone functional group, making it amenable to further chemical modifications . Compounds with similar core structures, such as those based on azepane and piperidine scaffolds, are frequently employed in pharmaceutical research for exploring therapies for neurological conditions and as antagonists for receptors like the calcitonin gene-related peptide (CGRP) receptor, a target for migraine treatment . The Boc group is a standard feature in synthetic organic chemistry, protecting the amine functionality during multi-step syntheses and allowing for selective deprotection under mild acidic conditions. This product is intended for use in laboratory research as a key intermediate. For Research Use Only. Not intended for diagnostic or therapeutic procedures, or for any human or veterinary use.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-9(14)12-7-8/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1

InChI Key

AMAPJMDITRSEMN-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC(=O)NC1

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(=O)NC1

Origin of Product

United States

Preparation Methods

Overview

The preparation of this compound generally involves the reaction of tert-butyl carbamate (Boc-protected amine) with an azepane derivative that contains the ketone functionality. The stereochemical control to obtain the (3R) enantiomer is a critical aspect of the synthesis.

Synthetic Route Summary

The typical synthetic approach includes:

  • Starting from an appropriately substituted azepane precursor with a ketone at the 7-position.
  • Introduction of the tert-butyl carbamate protecting group on the nitrogen atom at the 3-position.
  • Use of chiral starting materials or chiral catalysts to ensure the (3R) stereochemistry.

Detailed Preparation Procedure

Based on the available chemical literature and patent disclosures related to similar carbamate derivatives and azepane compounds, the following method is representative:

Step Reagents and Conditions Description
1 N-Boc-D-Serine (chiral starting material) Formation of mixed acid anhydride intermediate using isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine (NMM) as acid scavenger at low temperature (-20 to 40 °C, preferably -10 to 5 °C) in anhydrous solvent (e.g., ethyl acetate)
2 Reaction with benzylamine derivative Condensation of the mixed anhydride with benzylamine derivative to form the Boc-protected intermediate
3 Cyclization and oxidation Cyclization to form the azepane ring and oxidation to introduce the 7-oxo group, maintaining stereochemical integrity
4 Purification Isolation and purification by crystallization or chromatography to obtain the (3R)-configured product

This sequence is adapted from methods used in the synthesis of related t-butyl carbamate derivatives and azepane intermediates for pharmaceutical applications such as lacosamide synthesis.

Reaction Conditions

  • Temperature: Typically maintained between -20 °C and 40 °C, with a preference for -10 °C to 5 °C to control stereochemistry and reaction rate.
  • Solvent: Anhydrous ethyl acetate or similar aprotic solvents are used to maintain anhydrous conditions and facilitate condensation reactions.
  • Molar Ratios: N-Boc-D-serine to isobutyl chlorocarbonate and N-methylmorpholine is maintained around 1:1.1 to 1:1.5.
  • Reaction Time: Typically 3 to 5 hours for the condensation step.

Analytical Confirmation

The product's stereochemistry and purity are confirmed by:

  • [^1H NMR Spectroscopy](pplx://action/followup): Characteristic chemical shifts corresponding to tert-butyl group (singlet at ~1.38 ppm), azepane ring protons, and carbamate NH.
  • Mass Spectrometry (ESI-MS): Molecular ion peak consistent with [M+H]^+ at m/z 295.2 for related carbamate derivatives.
  • Chiral HPLC: To verify enantiomeric purity of the (3R) isomer.

Comparative Table of Preparation Parameters

Parameter Typical Value/Range Notes
Starting Material N-Boc-D-Serine Chiral precursor for (3R) stereochemistry
Acid Activator Isobutyl chlorocarbonate (i-BuOCOCl) Forms mixed acid anhydride intermediate
Base N-Methylmorpholine (NMM) Acid scavenger
Solvent Anhydrous ethyl acetate Maintains anhydrous conditions
Temperature -20 to 40 °C (preferably -10 to 5 °C) Controls reaction kinetics and stereochemistry
Reaction Time 3 to 5 hours Sufficient for complete condensation
Molar Ratios (N-Boc-D-Serine : i-BuOCOCl : NMM) 1 : 1.1–1.5 : 1.1–1.5 Ensures complete conversion

Research Findings and Applications

  • The (3R)-configured this compound serves as a key intermediate in the synthesis of pharmacologically active compounds such as lacosamide, an antiepileptic drug.
  • The stereochemical purity of this intermediate is crucial for the biological activity of downstream products.
  • Industrial synthesis employs automated reactors and continuous flow processes to optimize yield and purity at scale.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3R)-7-oxoazepan-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various functionalized carbamates .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate involves its role as a protecting group. The tert-butyl group shields the amine functionality from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the protecting group can be removed under mild acidic conditions, revealing the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Heterocyclic Ring Modifications

  • Piperidine vs. Azepane Rings :
    Compounds like tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS 1523530-57-5) and tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate (CAS 1799311-98-0) feature six-membered piperidine rings, which are less conformationally flexible than the seven-membered azepane in the target compound. Reduced ring strain in azepane derivatives may enhance binding to larger biological targets .

    • Impact : Azepanes may exhibit improved solubility and metabolic stability compared to piperidines due to reduced ring tension.
  • Pyrrolidinone Derivatives: tert-Butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate (CAS 1505517-05-4) contains a five-membered pyrrolidinone ring.

Substituent Effects

  • Fluorinated Derivatives :
    Fluorine substituents, as in tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS 1052713-47-9), enhance lipophilicity and metabolic resistance. The electron-withdrawing nature of fluorine can also modulate pKa values of adjacent amines, influencing binding interactions .

  • Trifluoromethyl groups (e.g., tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate) further enhance electronegativity and bioavailability .

Stereochemical Differences

Enantiomers such as tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS 1052713-48-0) and its (3S,4S)-counterpart demonstrate the critical role of stereochemistry in biological activity. The (3R)-configuration in the target compound may optimize interactions with chiral binding pockets .

Physicochemical and Pharmacokinetic Properties

While explicit data on logP, solubility, or stability are unavailable in the evidence, inferences can be drawn from structural trends:

  • Lipophilicity : Fluorinated and trifluoromethylated derivatives (e.g., CAS 1052713-47-9, CAS 1523530-57-5) are likely more lipophilic than the target compound, affecting membrane permeability .
  • Hydrogen Bonding: The 7-oxo group in the azepane ring may increase hydrogen-bonding capacity compared to non-ketone analogs, enhancing target affinity .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Potential Applications Reference
tert-Butyl N-[(3R)-7-oxoazepan-3-yl]carbamate (2940859-48-1) C₁₁H₂₀N₂O₃ 228.29 7-membered azepane, 7-oxo, Boc-protected Pharmaceutical intermediate
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (1270019-92-5) C₁₁H₂₂N₂O₂ 214.31 6-membered piperidine, 5-methyl Enzyme inhibitor scaffolds
tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (1052713-47-9) C₁₀H₁₉FN₂O₂ 218.27 4-fluoro, piperidine CNS drug candidates
tert-Butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate (1505517-05-4) C₁₀H₁₈N₂O₃ 214.26 5-membered pyrrolidinone, 3-methyl Peptidomimetic synthesis
tert-Butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate (88072-90-6) C₁₃H₂₃NO₄ 257.33 Tetrahydropyran, ketone Prodrug formulations

Biological Activity

tert-Butyl N-[(3R)-7-oxoazepan-3-yl]carbamate is a compound of significant interest in medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, particularly in the synthesis of biologically active molecules and pharmaceuticals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol
IUPAC Name: this compound
InChI Key: AMAPJMDITRSEMN-MRVPVSSYSA-N

The biological activity of this compound is largely attributed to its role as a protecting group in organic synthesis. This compound can shield amine functionalities from unwanted reactions, allowing for selective reactions during the synthesis of complex molecules. Upon completion of reactions, the tert-butyl group can be removed under mild acidic conditions, revealing the active amine.

Biological Applications

  • Pharmaceutical Synthesis : The compound is utilized as an intermediate in the development of various pharmaceuticals. Its ability to act as a protecting group makes it valuable in synthesizing compounds that require specific functional groups to remain unreacted during certain stages of synthesis .
  • Agrochemical Development : It is also employed in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides that require complex molecular architectures.
  • Research on Neurodegenerative Diseases : Recent studies have explored its potential role in treating neurodegenerative diseases like Alzheimer's disease. For instance, compounds structurally related to this compound have shown promise as inhibitors of enzymes involved in amyloid beta aggregation, which is a hallmark of Alzheimer's pathology .

Case Study 1: Amyloid Beta Aggregation Inhibition

A study investigated the effects of similar carbamate derivatives on amyloid beta (Aβ) aggregation. It was found that these derivatives could inhibit β-secretase activity and reduce Aβ levels in vitro. The study highlighted that such compounds might offer protective effects against neuroinflammation induced by Aβ aggregates .

Case Study 2: Synthesis and Evaluation

In another research effort, this compound was synthesized and evaluated for its biological activity. The results indicated that modifications to the azepane ring could enhance its interaction with biological targets, suggesting avenues for developing more potent derivatives.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological Activity
This compound228.29 g/molProtecting group; potential neuroprotective effects
tert-butyl N-(2-hydroxyethyl)carbamate202.27 g/molUsed as a stabilizing agent in various syntheses
tert-butyl N-(4-hydroxyphenyl)carbamate218.27 g/molExhibits antioxidant properties

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